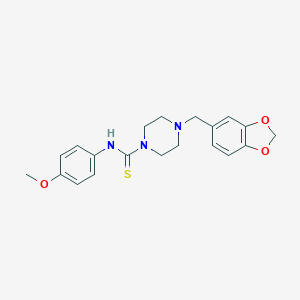![molecular formula C19H16O3 B452521 4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde CAS No. 438531-00-1](/img/structure/B452521.png)
4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-3-[(2-naphthyloxy)methyl]benzaldehyde” is a chemical compound with the molecular formula C19H16O3 . It has a molecular weight of 292.33 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C19H16O3/c1-21-19-9-6-14 (12-20)10-17 (19)13-22-18-8-7-15-4-2-3-5-16 (15)11-18/h2-12H,13H2,1H3 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Compounds with methoxy and aldehyde functional groups are pivotal in the development of drugs and therapeutic agents. For instance, the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a metabolite of estrogen, underscore the therapeutic potential of methoxy-substituted compounds in inhibiting carcinogenesis (B. Zhu & A. Conney, 1998). Similarly, the exploration of amyloid imaging ligands for Alzheimer's disease demonstrates the importance of benzaldehyde derivatives in developing diagnostic tools for neurodegenerative disorders (A. Nordberg, 2007).
Catalysis and Material Science
In catalysis and material science, the structural features of methoxy and aldehyde functional groups contribute to the synthesis and modification of materials with desirable properties. For example, catalytic oxidation of lignins into aromatic aldehydes, including vanillin (3-methoxy-4-hydroxybenzaldehyde), illustrates the application of such compounds in converting renewable resources into valuable chemicals (V. Tarabanko & N. Tarabanko, 2017).
Environmental Studies
In environmental studies, the degradation of organic pollutants using advanced oxidation processes (AOPs) is a critical area of research. Compounds with methoxy groups, such as 4-methylbenzaldehyde, have been identified among the by-products of acetaminophen degradation, highlighting the environmental fate and potential impacts of these chemical species (Mohammad Qutob et al., 2022).
Eigenschaften
IUPAC Name |
4-methoxy-3-(naphthalen-2-yloxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-21-19-9-6-14(12-20)10-17(19)13-22-18-8-7-15-4-2-3-5-16(15)11-18/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIZDXPFRYFCMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[3-(Aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452445.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452450.png)
![isopropyl 2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B452452.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea](/img/structure/B452453.png)
![methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452454.png)
![Ethyl 2-{[(2,4-dichlorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B452455.png)
![2-[1,3-dioxo-8-(propan-2-ylidene)octahydro-2H-4,7-methanoisoindol-2-yl]-5-methyl-4-[4-(propan-2-yl)phenyl]thiophene-3-carbonitrile](/img/structure/B452456.png)
![Benzyl 4-(4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)phenyl ether](/img/structure/B452458.png)
![4-[4-(1-Adamantylcarbonyl)-1-piperazinyl]phenyl benzyl ether](/img/structure/B452459.png)
![methyl 2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B452460.png)
![Isopropyl 5-[(2,4-dimethylanilino)carbonyl]-4-methyl-2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B452461.png)
![N-[2-(1-adamantyl)ethyl]-2-(3,4-dimethylphenoxy)butanamide](/img/structure/B452463.png)